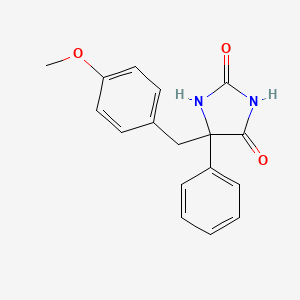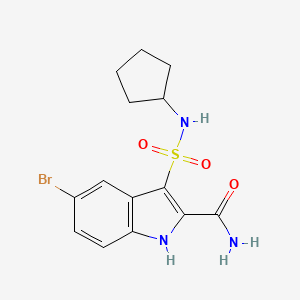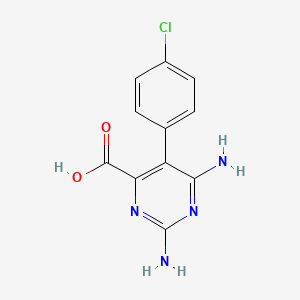
Palladium, dichlorobis(quinoline)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Palladium, dichlorobis(quinoline)-: is a coordination compound that features palladium as the central metal atom coordinated to two chloride ions and two quinoline ligands. This compound is of significant interest in the field of organometallic chemistry due to its versatile catalytic properties and its role in various chemical reactions, particularly in the synthesis of heterocyclic compounds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of palladium, dichlorobis(quinoline)- typically involves the reaction of palladium(II) chloride with quinoline in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the quinoline ligands to the palladium center. The general reaction can be represented as follows:
[ \text{PdCl}_2 + 2 \text{C}_9\text{H}_7\text{N} \rightarrow \text{PdCl}_2(\text{C}_9\text{H}_7\text{N})_2 ]
Industrial Production Methods: In an industrial setting, the production of palladium, dichlorobis(quinoline)- may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反应分析
Types of Reactions: Palladium, dichlorobis(quinoline)- is known to undergo various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions where the palladium center is oxidized to a higher oxidation state.
Reduction: It can also be reduced back to palladium(0) under appropriate conditions.
Substitution: The chloride ligands can be substituted by other ligands such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrazine are often used.
Substitution: Ligand substitution reactions typically involve the use of excess ligand and may require heating or the presence of a base to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloride ligands with phosphines can lead to the formation of palladium-phosphine complexes, which are valuable catalysts in various organic transformations.
科学研究应用
Chemistry: Palladium, dichlorobis(quinoline)- is widely used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. These reactions are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Biology and Medicine: In biological and medicinal research, palladium complexes, including palladium, dichlorobis(quinoline)-, are investigated for their potential anticancer properties. The compound’s ability to interact with DNA and proteins makes it a candidate for developing new therapeutic agents.
Industry: In the industrial sector, palladium, dichlorobis(quinoline)- is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties are harnessed to improve the efficiency and selectivity of various chemical processes.
作用机制
The mechanism by which palladium, dichlorobis(quinoline)- exerts its effects is primarily through its role as a catalyst. The palladium center can undergo oxidative addition, reductive elimination, and ligand exchange processes, which are crucial steps in catalytic cycles. These processes enable the compound to facilitate a wide range of chemical transformations by lowering the activation energy and increasing the reaction rate.
相似化合物的比较
Palladium, dichlorobis(triphenylphosphine)-: This compound features triphenylphosphine ligands instead of quinoline and is also widely used as a catalyst in organic synthesis.
Palladium, dichlorobis(benzonitrile)-: Benzonitrile ligands replace quinoline in this compound, and it is used in similar catalytic applications.
Uniqueness: Palladium, dichlorobis(quinoline)- is unique due to the presence of quinoline ligands, which can influence the electronic properties and reactivity of the palladium center. The quinoline ligands can also participate in π-π interactions, potentially enhancing the compound’s stability and catalytic efficiency.
属性
分子式 |
C18H14Cl2N2Pd |
|---|---|
分子量 |
435.6 g/mol |
IUPAC 名称 |
dichloropalladium;quinoline |
InChI |
InChI=1S/2C9H7N.2ClH.Pd/c2*1-2-6-9-8(4-1)5-3-7-10-9;;;/h2*1-7H;2*1H;/q;;;;+2/p-2 |
InChI 键 |
WNRIITWJLQUJOM-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=N2.C1=CC=C2C(=C1)C=CC=N2.Cl[Pd]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-(3-Phenoxyphenyl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine](/img/structure/B12913249.png)


![1-[5,6-Bis(4-methylphenyl)pyrazin-2-yl]piperidin-4-ol](/img/structure/B12913268.png)






